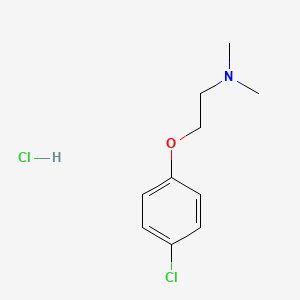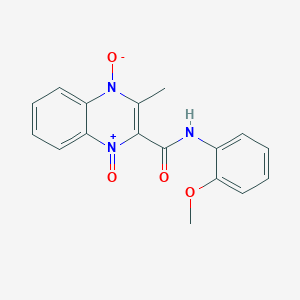
N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide typically involves the condensation of o-phenylenediamine with pyruvic acid in methanol to produce 3-methylquinoxaline-2H-one. This intermediate is then reacted with substituted aldehydes in the presence of piperidine to afford the desired quinoxaline derivative . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the N-oxide moiety back to the parent quinoxaline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, quinoxaline N-oxides, and reduced quinoxaline derivatives.
科学研究应用
N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes, leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its antibacterial and anticancer activities .
相似化合物的比较
Similar Compounds
- 4-nitroquinoline N-oxide
- Carbadox
- Benzo[c][1,2,5]oxadiazole 1-oxide
Uniqueness
N-(2-methoxyphenyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide stands out due to its specific substitution pattern and the presence of the methoxyphenyl group, which enhances its biological activity and selectivity compared to other quinoxaline derivatives .
属性
CAS 编号 |
23433-48-9 |
|---|---|
分子式 |
C17H15N3O4 |
分子量 |
325.32 g/mol |
IUPAC 名称 |
N-(2-methoxyphenyl)-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide |
InChI |
InChI=1S/C17H15N3O4/c1-11-16(17(21)18-12-7-3-6-10-15(12)24-2)20(23)14-9-5-4-8-13(14)19(11)22/h3-10H,1-2H3,(H,18,21) |
InChI 键 |
VWCVWLCOHPDKRE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)NC3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008080.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008089.png)
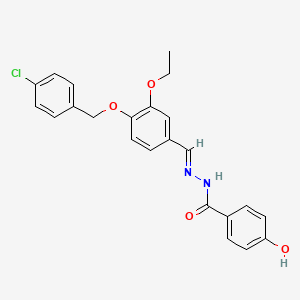
![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,2,2-trichloro-1-{[(4-fluorophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B12008100.png)




![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008128.png)

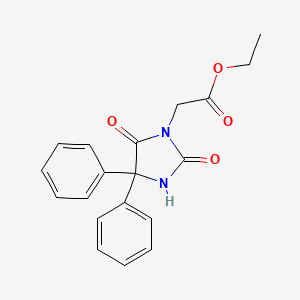
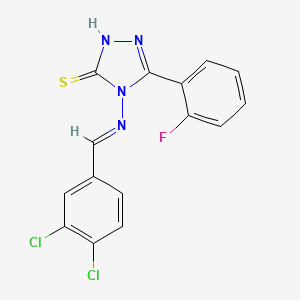
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12008151.png)
